
4-Chlorophenyl 3-acetyl-4-cyanopyridine-1(2H)-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chlorophenyl 3-acetyl-4-cyanopyridine-1(2H)-carboxylate is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a chlorophenyl group, an acetyl group, a cyano group, and a carboxylate group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chlorophenyl 3-acetyl-4-cyanopyridine-1(2H)-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate starting materials such as aldehydes and amines.
Introduction of Functional Groups: The chlorophenyl, acetyl, and cyano groups can be introduced through various substitution reactions. For example, the chlorophenyl group can be added via a nucleophilic aromatic substitution reaction.
Carboxylation: The carboxylate group can be introduced through carboxylation reactions, often involving the use of carbon dioxide under specific conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing catalysts and controlled reaction environments to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Chlorophenyl 3-acetyl-4-cyanopyridine-1(2H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-Chlorophenyl 3-acetyl-4-cyanopyridine-1(2H)-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Chlorophenyl 3-acetyl-4-cyanopyridine-1(2H)-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Chlorophenyl 3-acetyl-4-cyanopyridine-1(2H)-carboxamide: Similar structure but with an amide group instead of a carboxylate group.
4-Chlorophenyl 3-acetyl-4-cyanopyridine-1(2H)-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxylate group.
Uniqueness
4-Chlorophenyl 3-acetyl-4-cyanopyridine-1(2H)-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.
Properties
CAS No. |
192448-66-1 |
|---|---|
Molecular Formula |
C15H11ClN2O3 |
Molecular Weight |
302.71 g/mol |
IUPAC Name |
(4-chlorophenyl) 3-acetyl-4-cyano-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C15H11ClN2O3/c1-10(19)14-9-18(7-6-11(14)8-17)15(20)21-13-4-2-12(16)3-5-13/h2-7H,9H2,1H3 |
InChI Key |
YAMIQWVOVFXUFX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=CN(C1)C(=O)OC2=CC=C(C=C2)Cl)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethanone, 1-[3-methoxy-2,4-bis(phenylmethoxy)phenyl]-](/img/structure/B12555401.png)
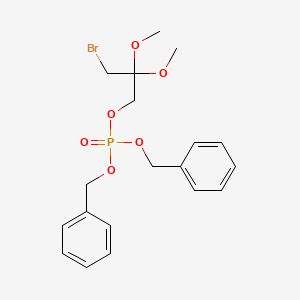
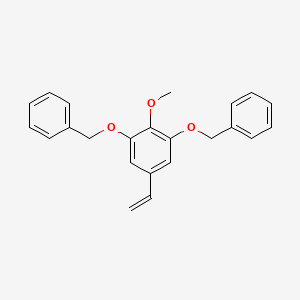
![3-[(Methanesulfonyl)methyl]-1H-indol-1-ol](/img/structure/B12555415.png)
![4,4'-[(Heptamethyltrisiloxanyl)methylene]dianiline](/img/structure/B12555421.png)
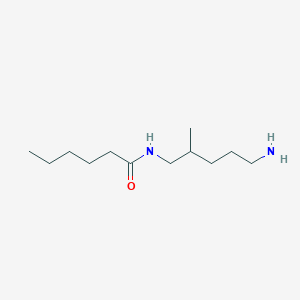
![1-[Bis(2-hydroxyethyl)amino]naphthalen-2-ol](/img/structure/B12555431.png)
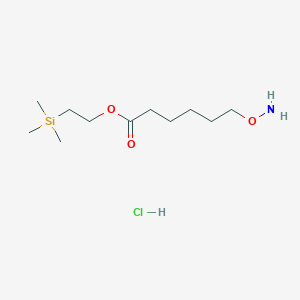
![4-[(4-Hydroxy-2-{[phenoxy(phenyl)phosphoryl]oxy}butoxy)carbonyl]benzoate](/img/structure/B12555449.png)
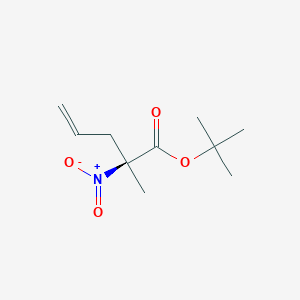
![1,1'-[Ethane-1,2-diyldi(piperidine-4,1-diyl)]bis(3-phenylprop-2-en-1-one)](/img/structure/B12555470.png)
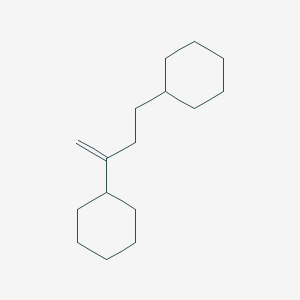
![2,8-Diazaspiro[4.5]decane-8-carboxylic acid,3-oxo-2-(phenylmethyl)-,1,1-dimethylethyl ester](/img/structure/B12555492.png)
![1,1'-[1,4-Phenylenebis(methyleneoxyethane-2,1-diyloxy)]dibenzene](/img/structure/B12555499.png)
